molecular formula C20H25N3O2 B11471259 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide

2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide

Cat. No.: B11471259
M. Wt: 339.4 g/mol
InChI Key: ABPJUOGZUPQFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with an ethoxy group and a phenylpiperazine moiety, making it structurally unique and potentially useful in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzaldehyde or 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzoic acid.

    Reduction: 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as a ligand for various receptors. Its phenylpiperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for neurological research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anxiolytic and antidepressant agent due to its interaction with serotonin and dopamine receptors .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and leading to potential anxiolytic and antidepressant effects. The exact molecular pathways are still under investigation, but it is believed to influence the release and reuptake of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide
  • 2-ethoxy-N-[(4-phenylpiperidin-1-yl)methyl]benzamide
  • 2-ethoxy-N-[(4-phenylpiperazin-1-yl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the ethoxy group and the phenylpiperazine moiety contributes to its distinct receptor binding profile and potential therapeutic effects.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-11-7-6-10-18(19)20(24)21-16-22-12-14-23(15-13-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24)

InChI Key

ABPJUOGZUPQFJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.